Coumazoline

描述

Contextualization within Chemical Compound Research

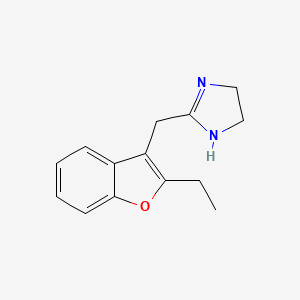

Coumazoline is an organic chemical compound identified by the CAS Registry Number 37681-00-8. Its chemical structure is characterized by a benzofuran (B130515) moiety linked to an imidazoline (B1206853) ring via a methylene (B1212753) bridge. The IUPAC name for this compound is 2-[(2-ethyl-1-benzofuran-3-yl)methyl]-4,5-dihydro-1H-imidazole, and its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of approximately 228.29 g/mol onelook.com. Chemically, it belongs to classes of compounds that include benzofurans and imidazoles. Notably, this compound is recognized within pharmacological research as an alpha-2 adrenergic antagonist onelook.comjustia.comwikipedia.org. This classification places it within a significant area of medicinal chemistry focused on compounds that interact with adrenergic receptors, which play crucial roles in the sympathetic nervous system and various physiological processes, including blood pressure regulation, sedation, and neurotransmitter release wikipedia.orgnih.govnih.gov. While its name might suggest a relation to the coumarin (B35378) (benzopyran-2-one) scaffold, which is known for its derivatives with anticoagulant properties like warfarin (B611796) and dicoumarol wikipedia.orgacs.org, this compound's distinct chemical structure places it in a different category of pharmacological agents.

Historical Perspectives on this compound's Emergence in Scientific Literature

Specific historical accounts detailing the initial synthesis or the precise date of this compound's first appearance in scientific literature are not extensively detailed within the provided search results. However, its identification as an alpha-2 adrenergic antagonist situates its study within the broader historical development of research into adrenergic receptor pharmacology. The study of alpha-adrenergic receptors, including their subtypes and antagonist compounds, has been a significant area of pharmacological investigation for several decades, contributing to the understanding of neurotransmission and the development of therapeutic agents for conditions affecting the cardiovascular and central nervous systems wikipedia.orgnih.govnih.gov.

Significance and Research Rationale for this compound Studies

The primary significance of this compound in academic chemical research stems from its role as an alpha-2 adrenergic antagonist. Alpha-2 adrenergic receptors are critical components of the sympathetic nervous system, involved in regulating neurotransmitter release, vasoconstriction, and central nervous system functions such as sedation and analgesia wikipedia.orgnih.govnih.gov. Compounds that modulate these receptors are of considerable interest in medicinal chemistry for their potential therapeutic applications. The research rationale for studying molecules like this compound often lies in elucidating their specific binding affinities, mechanisms of action, and potential pharmacological effects. Such investigations can contribute to the development of new therapeutic agents for conditions like hypertension, anxiety disorders, pain management, and withdrawal syndromes, areas where alpha-2 adrenergic receptor modulation has shown promise nih.govnih.gov.

Structure

3D Structure

属性

CAS 编号 |

37681-00-8 |

|---|---|

分子式 |

C14H16N2O |

分子量 |

228.29 g/mol |

IUPAC 名称 |

2-[(2-ethyl-1-benzofuran-3-yl)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C14H16N2O/c1-2-12-11(9-14-15-7-8-16-14)10-5-3-4-6-13(10)17-12/h3-6H,2,7-9H2,1H3,(H,15,16) |

InChI 键 |

QZRIKRJFJVVUSF-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3 |

规范 SMILES |

CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3 |

其他CAS编号 |

37681-00-8 37795-09-8 |

同义词 |

coumazoline L 5818 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization of Coumazoline

Established Synthetic Pathways for Coumazoline

The traditional synthesis of this compound and its derivatives often involves the sequential construction of the quinazolinone and imidazoline (B1206853) rings. Key to these pathways is the formation of a suitable precursor that allows for the linkage of these two heterocyclic systems.

Chloromethylation and Subsequent Cyanide Reaction

A foundational step in the synthesis of many 2-substituted quinazolinones, which are precursors to compounds like this compound, is the introduction of a reactive handle at the 2-position of the quinazolinone ring. One common method is the chloromethylation of an anthranilic acid derivative, followed by cyclization.

The synthesis of 2-chloromethyl-4(3H)-quinazolinones can be achieved in a one-step process from ortho-anthranilic acids and chloroacetonitrile. researchgate.netmdpi.comresearchgate.net This reaction provides a key intermediate where the chloromethyl group can be further functionalized. While a direct cyanide reaction on this intermediate to form this compound is not explicitly detailed in readily available literature, a plausible subsequent step involves the displacement of the chloride with a cyanide ion to form a 2-cyanomethyl-4(3H)-quinazolinone. This nitrile group can then be subjected to further chemical transformations to build the imidazoline ring.

Table 1: Synthesis of 2-Chloromethyl-4(3H)-quinazolinone Derivatives researchgate.netmdpi.comresearchgate.net

| Entry | Starting Material (ortho-Anthranilic Acid Derivative) | Product | Yield (%) |

| 1 | Unsubstituted o-anthranilic acid | 2-Chloromethylquinazolin-4(3H)-one | 88 |

| 2 | o-Anthranilic acid with electron-withdrawing group | Corresponding 2-chloromethyl-4(3H)-quinazolinone | 70-78 |

| 3 | o-Anthranilic acid with electron-donating group | Corresponding 2-chloromethyl-4(3H)-quinazolinone | 70-78 |

This interactive table summarizes the yields of 2-chloromethyl-4(3H)-quinazolinone derivatives from various substituted ortho-anthranilic acids.

Reaction with Ethylenediamine

The formation of the 2-imidazoline ring is a critical step in the synthesis of this compound. A widely used method for the synthesis of 2-imidazolines involves the reaction of a suitable precursor with ethylenediamine. organic-chemistry.org In the context of this compound synthesis, it is proposed that a 2-functionalized quinazolinone derivative serves as the precursor.

For instance, a 2-(cyanomethyl)quinazolin-4-one or a related derivative could react with ethylenediamine under specific conditions to form the 2-(quinazolin-4-on-2-ylmethyl)-4,5-dihydro-1H-imidazole structure of this compound. This cyclization reaction is a common strategy for the formation of 2-substituted imidazolines from nitriles or esters. researchgate.net

Precursor Molecule Transformations

The synthesis of this compound relies on the availability of key precursor molecules that undergo a series of transformations. The primary precursors are derivatives of anthranilic acid for the quinazolinone core and ethylenediamine for the imidazoline ring.

Advanced Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods. These advanced strategies are also being applied to the synthesis of complex heterocyclic compounds like this compound.

Enantioselective Synthesis Approaches

For chiral molecules such as potential derivatives of this compound, enantioselective synthesis is of paramount importance. While specific enantioselective methods for this compound are not widely reported, general strategies for the asymmetric synthesis of 2-substituted imidazolines have been developed. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the final product. nih.gov For instance, a diastereo- and enantioselective aza-Henry reaction has been utilized to create chiral imidazoline derivatives. nih.gov Such approaches could potentially be adapted for the synthesis of enantiomerically pure this compound analogues.

Table 2: Examples of Enantioselective Synthesis of Imidazoline Derivatives nih.govnih.govrsc.org

| Method | Chiral Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) |

| Cation-Directed Desymmetrization | Chiral Cation | Axially Chiral Imidazoles | >90% |

| Iridium-Catalyzed Intramolecular Allylic Substitution | Iridium Complex | Chiral Pyrazolines and Isoxazolines | High |

| Aza-Henry Reaction | Bis(Amidine) [BAM] Chiral Proton Complex | Trisubstituted Imidazolines | High |

This interactive table showcases different approaches to achieve enantioselectivity in the synthesis of imidazoline-related structures.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to reduce environmental impact. For the synthesis of the quinazolinone core of this compound, several green chemistry approaches have been reported. These include the use of environmentally benign solvents, catalysts, and energy sources. researchgate.netbohrium.commdpi.com

Microwave-assisted synthesis, the use of ionic liquids, and multicomponent reactions are some of the green strategies that have been successfully applied to the synthesis of quinazolinone derivatives. openmedicinalchemistryjournal.commdpi.com These methods often lead to higher yields, shorter reaction times, and easier work-up procedures compared to traditional methods. While specific applications to the full synthesis of this compound are yet to be extensively documented, these green principles offer a promising avenue for a more sustainable production of this compound.

Table 3: Green Chemistry Approaches in Quinazolinone Synthesis bohrium.commdpi.comujpronline.comijpsjournal.com

| Green Chemistry Approach | Conditions/Catalyst | Advantages |

| Microwave-Assisted Synthesis | Microwave irradiation | Faster reaction rates, higher yields |

| Use of Ionic Liquids | Ionic liquid as solvent/catalyst | Recyclable, non-volatile solvent |

| Multicomponent Reactions | One-pot synthesis | High atom economy, reduced waste |

| Use of Greener Solvents | e.g., water, deep eutectic solvents | Reduced use of hazardous organic solvents |

This interactive table highlights various green chemistry strategies that can be applied to the synthesis of the quinazolinone moiety of this compound.

Flow Chemistry and Continuous Synthesis Methods

No information available for "this compound."

Synthesis of this compound Derivatives and Analogues

No information available for "this compound."

Design Principles for Structural Modification

No information available for "this compound."

Library Synthesis and Combinatorial Approaches

No information available for "this compound."

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

No information available for "this compound."

Mechanistic Studies of Coumazoline at the Molecular and Sub Cellular Level

Investigation of Alpha-Adrenergic Agonist Activity

Alpha-adrenergic receptors (α-adrenoceptors) are a critical component of the sympathetic nervous system, mediating a wide range of physiological responses. These receptors are classified into two main subtypes, α1 and α2, each with further sub-classifications (α1A, α1B, α1D, α2A, α2B, α2C), and are involved in processes such as smooth muscle contraction, neurotransmitter release, and metabolic regulation wikipedia.orgnih.govwikipedia.org. Compounds acting as alpha-adrenergic agonists mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

Receptor Binding Kinetics and Thermodynamics

Understanding how Coumazoline binds to alpha-adrenergic receptors is fundamental to characterizing its agonist activity. Receptor binding studies typically involve radioligand displacement assays, where a known radiolabeled ligand for a specific adrenergic receptor subtype is competed against by this compound. These assays provide crucial kinetic and thermodynamic parameters that define the interaction.

Binding Affinity (Kd): This parameter quantifies the concentration of this compound required to occupy 50% of the target receptors at equilibrium. A lower Kd value indicates higher affinity.

Association Rate (kon): This rate constant describes how quickly this compound binds to the receptor.

Dissociation Rate (koff): This rate constant describes how quickly this compound dissociates from the receptor. The ratio of koff to kon yields the equilibrium dissociation constant (Kd).

Thermodynamic Parameters: Studies can also investigate the thermodynamic driving forces behind ligand-receptor binding, such as enthalpy (ΔH) and entropy (ΔS) changes, which provide insights into the nature of the molecular interactions (e.g., hydrophobic interactions, hydrogen bonding).

While specific binding data for this compound is not extensively published, studies on other alpha-adrenergic agonists provide a benchmark for the types of values obtained. For instance, the binding of radiolabeled ligands to alpha-1 adrenergic receptors in rat vas deferens has yielded Kd values in the picomolar range for high-affinity sites nih.gov. Similarly, alpha-2 adrenergic receptor binding studies have reported Kd values in the nanomolar range nih.gov.

Illustrative Table 1: Typical Receptor Binding Affinities for Alpha-Adrenergic Agonists

| Receptor Subtype | Example Agonist | Typical Kd (nM) | Source Reference (General) |

| α1A | Norepinephrine | 0.00582 (pKi 8.23) | guidetopharmacology.org |

| α1B | Phenylephrine (B352888) | ~10-100 | nih.gov (illustrative range) |

| α2A | Clonidine (B47849) | ~1.7 | nih.gov |

| α2B | Oxymetazoline (B75379) | Variable (subtype dependent) | nih.gov |

| α2C | UK-14304 | Variable (subtype dependent) | nih.gov |

Note: The Kd values presented are illustrative examples from studies on various alpha-adrenergic agonists and receptor subtypes, not specific data for this compound.

Ligand-Receptor Interaction Profiling

Beyond simple binding affinity, understanding the precise nature of the interaction between this compound and alpha-adrenergic receptors provides deeper mechanistic insight. This involves characterizing the specific amino acid residues within the receptor's binding pocket that engage with the ligand, and how this engagement leads to receptor activation or modulation. Techniques such as site-directed mutagenesis, X-ray crystallography, and cryo-electron microscopy (cryo-EM) are instrumental in this area nih.govmdpi.complos.org.

For example, structural studies of alpha-1A adrenergic receptors have revealed that endogenous agonists like noradrenaline form polar interactions with conserved residues such as Asp106 (in TM3) and engage in π-π or cation-π interactions with aromatic residues like Phe7.39 (in TM7) nih.govmdpi.com. These interactions are critical for stabilizing the ligand within the binding pocket and inducing the conformational changes necessary for receptor activation. Different agonists can exhibit distinct binding modes, influencing their efficacy and selectivity across receptor subtypes nih.govnih.govmdpi.com. Profiling this compound's interaction would involve identifying which residues it contacts and the nature of these contacts (hydrogen bonds, hydrophobic interactions, ionic bonds).

Downstream Signaling Pathway Elucidation

Upon binding to this compound, alpha-adrenergic receptors initiate intracellular signaling cascades. The specific pathway depends on the receptor subtype:

α1-Adrenoceptors: These receptors are primarily coupled to the Gq/11 family of G proteins. Activation of Gq/11 leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores (endoplasmic reticulum), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key mediator of many α1-adrenergic effects, such as smooth muscle contraction wikipedia.orgnih.govwikipedia.orgwikipedia.org.

α2-Adrenoceptors: These receptors are predominantly coupled to the Gi/o family of G proteins. Activation of Gi/o inhibits adenylyl cyclase, thereby reducing the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This decrease in cAMP leads to reduced activity of protein kinase A (PKA) and other downstream effectors. α2-adrenoceptors can also modulate ion channels, such as calcium and potassium channels, influencing neurotransmitter release and neuronal excitability wikipedia.orgnih.govwikipedia.orgwikipedia.org. Some studies suggest α2-adrenoceptors can also couple to Gs, leading to cAMP stimulation, in a subtype-selective manner nih.gov.

Investigating this compound's downstream signaling would involve measuring these intracellular events. For example, quantifying intracellular calcium levels using fluorescent indicators or measuring cAMP concentrations via enzyme immunoassays or radioimmunoassays would reveal the extent to which this compound activates these pathways.

Illustrative Table 2: Key Downstream Signaling Components Modulated by Alpha-Adrenergic Agonists

| Receptor Subtype | Associated G Protein | Primary Effector Enzyme | Second Messenger | Key Cellular Effects |

| α1 | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca2+ | Smooth muscle contraction, glycogenolysis, cellular proliferation |

| α2 | Gi/o | Adenylyl Cyclase | Decreased cAMP | Inhibition of neurotransmitter release, vasodilation, sedation |

Cellular and Sub-cellular Target Identification

Identifying the specific cellular and sub-cellular components that this compound interacts with is crucial for a comprehensive understanding of its mechanism of action. This involves employing sophisticated proteomic, metabolomic, and imaging techniques.

Proteomic and Metabolomic Approaches for Target Discovery

Proteomics and metabolomics offer powerful, unbiased approaches to identify drug targets and understand drug-induced cellular changes.

Chemical Proteomics: This field utilizes chemical probes and mass spectrometry to identify protein targets of small molecules within complex biological systems frontiersin.orgbiognosys.comeuropeanreview.orgnih.govmdpi.com. Techniques include:

Compound-Centered Chemical Proteomics (CCCP): Involves immobilizing the compound of interest onto a solid support to capture interacting proteins, which are then identified by mass spectrometry frontiersin.org.

Activity-Based Protein Profiling (ABPP): Uses reactive probes that covalently label the active sites of enzymes or proteins, allowing for the identification of targets based on their functional activity frontiersin.org.

Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods measure changes in protein thermal stability upon drug binding, indicating target engagement within intact cells biognosys.comnih.gov.

Metabolomics: This systems biology approach quantifies the entire spectrum of small molecules (metabolites) within a biological sample. By analyzing changes in the metabolome following exposure to this compound, researchers can infer which metabolic pathways are affected and identify the enzymes or proteins responsible for these alterations, thus revealing potential targets and mechanisms of action metabolon.comnih.govmdpi.companomebio.com. For example, observing the accumulation or depletion of specific metabolites could point to the inhibition or activation of particular enzymes.

These approaches can help identify not only the primary intended target of this compound but also potential off-target interactions, providing a broader picture of its cellular impact.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Coumazoline

Elucidation of Key Structural Features for Alpha-Adrenergic Agonism

The activity of imidazoline (B1206853) derivatives like coumazoline is dictated by three primary molecular components: the imidazoline ring, a lipophilic aromatic moiety, and a connecting bridge. The nature of each of these components determines the compound's affinity, selectivity, and efficacy at α1 and α2-adrenergic receptor subtypes.

Pharmacophore models for imidazoline-based alpha-adrenergic agonists consistently identify several crucial features essential for receptor binding and activation. These models are derived from the spatial arrangement of functional groups in highly active compounds.

A generally accepted pharmacophore for this class includes:

A cationic center: The protonated imidazoline ring at physiological pH serves as the essential cationic group that forms an ionic bond with a conserved aspartate residue (Asp113 in α1A receptors) in the third transmembrane domain of the adrenergic receptor.

An aromatic region: A substituted phenyl ring, such as the 2-ethyl-5-methoxyphenyl group in this compound, engages in hydrophobic and van der Waals interactions with a hydrophobic pocket within the receptor.

A hydrogen bond acceptor/donor site: While not always explicitly defined as a distinct point, the nitrogen atoms of the imidazoline ring can participate in hydrogen bonding. Furthermore, substituents on the aromatic ring, like the methoxy (B1213986) group in this compound, can act as hydrogen bond acceptors, influencing orientation and affinity.

The substituents on the aromatic ring play a critical role in modulating the affinity and selectivity of imidazoline compounds for α1 versus α2 receptors.

Lipophilic Substituents: The presence of lipophilic groups on the phenyl ring generally enhances affinity. The 2-ethyl group in this compound is a moderately bulky, lipophilic substituent. In related series, substitution at the ortho position can influence the rotational freedom of the phenyl ring, thereby favoring a specific conformation for receptor binding.

Electronic Effects: The 5-methoxy group in this compound is an electron-donating group. The electronic nature of substituents can affect the pKa of the imidazoline ring and the interaction of the aromatic ring with the receptor. Studies on analogues have shown that the position and nature of such substitutions are critical. For instance, in cirazoline (B1222771) analogues, the introduction of an oxygen atom in the side chain is deemed essential for α1-agonist activity. nih.gov

Steric Factors: The size and position of substituents dictate how the molecule fits into the receptor's binding pocket. Ortho-substitution, as with the ethyl group in this compound, can force the imidazoline and phenyl rings into a non-coplanar orientation, which is often favorable for high agonist activity.

The table below presents data for representative imidazoline analogues, illustrating the impact of aromatic substitution on receptor binding affinity.

| Compound | Aromatic Substituents | α1-Adrenergic Affinity (pKi) | α2-Adrenergic Affinity (pKi) |

| Cirazoline | 2-cyclopropyl, 2'-phenoxy | 8.5 | 7.6 |

| Tracizoline | 2-(1,2,3,4-tetrahydronaphthalen-1-yl) | 8.74 (I2) | Low |

| Benazoline | 2-(benzofuran-7-yl) | 9.07 (I2) | Low |

| Analogue 20 (from Pigini et al., 2000) | 2-(2-isopropoxyphenyl) | High α1-agonist activity | α2-antagonist activity |

Note: Data for Tracizoline and Benazoline refer to I2 imidazoline receptors but illustrate high affinity driven by specific aromatic systems. Data for Analogue 20 is qualitative but highlights the functional impact of ortho-alkoxy substitution. nih.govnih.gov

Based on these principles, the 2-ethyl and 5-methoxy substitution pattern of this compound is anticipated to confer significant alpha-adrenergic activity, with the precise selectivity profile being dependent on the interplay between steric and electronic effects within the receptor binding site.

Conformational Analysis and Molecular Flexibility in Relation to Activity

The one-carbon methylene (B1212753) bridge in this compound provides significant conformational flexibility, allowing the aromatic ring and the imidazoline ring to adopt various spatial orientations. This flexibility is crucial for achieving the optimal conformation required for binding to the alpha-adrenergic receptor.

The preferred conformation for many alpha-adrenergic imidazolines involves a perpendicular arrangement between the plane of the aromatic ring and the plane of the imidazoline ring. This orientation is often enforced by bulky ortho substituents on the phenyl ring. In this compound, the 2-ethyl group would sterically hinder free rotation around the bond connecting the methylene bridge to the phenyl ring, favoring a non-planar conformation. This conformation is believed to mimic the spatial arrangement of the catechol ring and the ethanolamine (B43304) side chain of norepinephrine (B1679862), the endogenous agonist.

Studies on conformationally restricted analogues have underscored the importance of this perpendicular geometry for high receptor affinity and agonist efficacy. By locking the molecule into a specific conformation, researchers have been able to probe the bioactive conformation more directly. nih.gov The flexibility of the aralkyl side chain in this compound allows it to adopt the necessary torsional angles to position the key pharmacophoric features correctly for interaction with complementary residues in the receptor's binding pocket.

Stereochemical Aspects of this compound's Biological Interactions

This compound itself is achiral. However, the introduction of a chiral center, typically on the bridging unit between the aromatic and imidazoline rings, has been shown to result in significant stereoselectivity in receptor binding and functional activity in related analogues.

For example, in the case of lofexidine, which has a chiral center at the benzylic position, the (-)-enantiomer exhibits significantly higher affinity and potency as an α2-adrenoceptor agonist compared to the (+)-enantiomer. This demonstrates that the receptor can distinguish between stereoisomers, indicating a specific three-point interaction that can only be optimally achieved by one enantiomer.

Although this compound lacks a chiral center, understanding the stereochemical requirements of the receptor is fundamental. It implies that even for achiral ligands like this compound, the ability to adopt a specific, pseudo-chiral conformation upon binding may be a key determinant of its activity. The receptor environment is chiral, and it selectively binds ligands that can present their interaction points in a precise spatial arrangement. The favored conformation of this compound within the chiral binding pocket of the alpha-adrenergic receptor is therefore critical to its mechanism of action.

Theoretical and Computational Chemistry Approaches for Coumazoline

Machine Learning and Artificial Intelligence in Coumazoline Research

Machine learning and artificial intelligence are revolutionizing various facets of chemical research, including the study of specific compounds like this compound. These technologies enable the analysis of vast datasets, the identification of complex patterns, and the prediction of properties that would be challenging or time-consuming to determine through traditional experimental methods alone.

Applications of ML/AI in this compound Studies:

The application of ML and AI in the context of this compound, or similar coumarin (B35378) derivatives, primarily focuses on predictive modeling and structure-activity relationship (QSAR) studies. These methods can be employed for:

Property Prediction: ML algorithms can be trained on existing data to predict various physicochemical and biological properties of this compound, such as solubility, reactivity, binding affinity to specific targets, or potential toxicity. This predictive capability aids in prioritizing compounds for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies, often enhanced by ML techniques, aim to establish mathematical correlations between the chemical structure of molecules and their biological activity nih.govjopir.innih.gov. For this compound, QSAR models could help identify structural features crucial for its efficacy or specific biological interactions, guiding the design of more potent analogs. For instance, studies on coumarin derivatives have utilized QSAR to predict anticancer activity, demonstrating the method's utility in identifying key structural determinants nih.govnih.gov.

Virtual Screening and Drug Design: AI can accelerate virtual screening processes by rapidly evaluating large libraries of compounds for potential activity against specific biological targets. This can include identifying novel coumarin-based scaffolds with desired properties or optimizing existing structures like this compound for enhanced therapeutic profiles mdpi.comatomwise.comnews-medical.netnih.gov.

Synthesis Planning: AI-driven tools are emerging that can predict efficient synthesis routes for complex molecules, potentially aiding in the laboratory preparation of this compound and its derivatives nfdi4chem.de.

Methodologies and Algorithms:

A variety of ML and AI algorithms are applicable to this compound research. These include:

Machine Learning (ML): Techniques such as Support Vector Machines (SVM), Random Forests, and k-Nearest Neighbors (KNN) are widely used for classification and regression tasks, including property prediction and QSAR modeling mdpi.comnih.gov.

Deep Learning (DL): Neural networks, particularly deep neural networks, have shown remarkable performance in various chemical applications, including QSAR, virtual screening, and property prediction, often outperforming traditional models when sufficient data is available arxiv.orgnsf.gov. Graph neural networks and convolutional neural networks are also increasingly employed for molecular data analysis jopir.in.

Quantitative Structure-Activity Relationship (QSAR): Both 2D and 3D QSAR approaches, often powered by ML algorithms, are central to understanding how structural variations in coumarin derivatives, potentially including this compound, correlate with their biological effects nih.govnih.govnih.gov.

Key Research Findings and Data:

While specific published ML/AI studies focusing solely on this compound might be limited, the broader field of coumarin derivative research provides valuable insights into the application of these computational methods.

QSAR Model Performance: Studies on coumarin derivatives for various biological activities have reported high predictive accuracy for QSAR models. For instance, a 2D-QSAR analysis of pyrimidine-coumarin-triazole conjugates for anticancer activity achieved R² values of 0.99, indicating excellent correlation between predicted and observed activities nih.gov. Similarly, 3D-QSAR models for estrogen receptor alpha ligands, including coumarin-based compounds, have demonstrated strong predictive power, with R² values above 0.80 and cross-validated R² (R²CV) values around 0.53, suggesting their utility in designing potent ERα antagonists nih.govmdpi.com.

Predictive Accuracy of ML Models: In general, ML models, especially deep learning architectures, have shown consistent outperformance compared to traditional methods across various chemical prediction tasks, including QSAR, virtual screening, and property prediction arxiv.orgnsf.gov. This suggests a high potential for accurately predicting this compound's properties if relevant data is available.

Data Requirements: A significant challenge in applying AI and ML in chemistry is the availability of large, high-quality, and standardized datasets nfdi4chem.dejneonatalsurg.com. For this compound research, this would involve compiling extensive data on its synthesis, physicochemical properties, and biological activities, which is crucial for training robust predictive models.

Data Table Example: Representative QSAR Model Performance Metrics for Coumarin Derivatives

The following table illustrates typical performance metrics observed in QSAR studies of coumarin derivatives, which can be indicative of the potential accuracy achievable for this compound if similar studies were conducted.

| Study Focus (Coumarin Derivatives) | ML/QSAR Method Used | Predicted Endpoint | R² (Coefficient of Determination) | Q² (Cross-validation) | Notes |

| Anticancer Activity (MCF7 cells) | 2D-QSAR (QSARINS) | MCF7 cell inhibition | 0.99 | N/A | Best four models showed high correlation. nih.gov |

| ERα Antagonism | 3D-QSAR | Potency | 0.80 | 0.53 | Used for design and potency prediction. nih.gov |

| General Property Prediction | Deep Neural Networks | Various properties | Often > 0.80 | Varies | Consistent outperformance over traditional models. arxiv.org |

Future Directions:

The integration of AI and ML into this compound research holds significant promise. Future efforts could focus on:

Developing comprehensive datasets specifically for this compound and its analogs.

Applying advanced deep learning architectures for more accurate property prediction and QSAR modeling.

Utilizing generative AI for the de novo design of novel coumarin-based compounds with optimized properties.

Exploring AI for predicting this compound's metabolic pathways and potential drug-drug interactions.

Compound List:

this compound

7-hydroxy-3-phenyl 4H-chromen-4-one (7-hydroxyflavone)

Ferulenol

Brodifacoum

Pyrimidine-coumarin-triazole conjugates

HLX-0201

Etravirine

Analytical Research Methods for Coumazoline

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental for separating a target analyte from a complex matrix and for its subsequent quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends primarily on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Development

For non-volatile or thermally sensitive compounds, HPLC is the method of choice. A typical HPLC method for a coumarin-related compound would likely involve a reversed-phase column (such as a C18) with a mobile phase consisting of an aqueous component (like water with a formic acid modifier to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol). semanticscholar.orgnih.gov Detection is often achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer. journal-jps.com Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation from potential impurities and matrix components.

Table 1: Illustrative HPLC Parameters for Analysis of Coumarin-Type Compounds

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | semanticscholar.org |

| Mobile Phase | Acetonitrile/Water with Formic Acid | semanticscholar.org |

| Detector | PDA or Mass Spectrometry (MS) | journal-jps.com |

| Flow Rate | 0.5 - 1.0 mL/min | semanticscholar.org |

Gas Chromatography (GC) Applications

Gas chromatography is suitable for volatile and thermally stable compounds. scirp.orgojp.gov For many pharmaceutical compounds, including coumarin (B35378) derivatives, direct analysis by GC can be challenging due to low volatility or thermal degradation. nih.gov In such cases, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. wikipedia.org For instance, methylation or silylation are common derivatization techniques. wikipedia.org The GC system is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. nih.govaustinpublishinggroup.com

Chiral Chromatography for Enantiomeric Purity Assessment

If Coumazoline were a chiral compound, separating its enantiomers would be crucial, as they can exhibit different pharmacological activities. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. mdpi.com Polysaccharide-based chiral columns are commonly used for the separation of coumarin-type enantiomers. The mobile phase composition is carefully optimized to maximize the resolution between the enantiomeric peaks.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling structural elucidation and highly sensitive quantification. It is frequently coupled with chromatographic systems like LC or GC. nih.gov

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. researchgate.netmassbank.eu In an LC-MS/MS system, the analyte is first separated by the LC, ionized (e.g., by electrospray ionization - ESI), and then the precursor ion corresponding to the analyte is selected in the first mass analyzer. This ion is fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex matrices like plasma. mdpi.com

Table 2: Conceptual MS/MS Transitions for a Hypothetical Analyte

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Hypothetical Compound | [M+H]⁺ or [M-H]⁻ | Specific Fragment 1 | Positive or Negative ESI |

| Internal Standard | [M+H]⁺ or [M-H]⁻ | Specific Fragment 2 | Positive or Negative ESI |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of the elemental composition of an unknown compound or its metabolites by comparing the measured accurate mass to theoretical masses. HRMS is particularly valuable for identifying unknown impurities and degradation products and for untargeted metabolomics studies.

Spectroscopic Techniques for Characterization

Spectroscopic techniques are pivotal in the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR studies of this compound in aqueous solutions have revealed that it can undergo conformational changes over time. For instance, a slow, first-order conversion between different forms of the molecule has been observed. The rate of this conversion is dependent on temperature, with rate constants of 0.0086 h⁻¹ at 25°C and 0.041 h⁻¹ at 37°C at a pH of 7.4. unl.edunih.gov This transformation is believed to be the conversion of a minor cyclic hemiketal form to a more stable major cyclic hemiketal form. unl.edunih.gov In deuterium (B1214612) oxide (D₂O), characteristic signals for the phenyl protons of this compound are observed between 7.10 and 7.80 ppm, while the methyl protons adjacent to the carbonyl group appear at approximately 2.17 ppm. researchgate.net

¹³C NMR spectroscopy provides further insight into the structure of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. A key distinction between the open-chain and cyclic hemiketal forms of this compound can be observed in the ¹³C NMR spectrum. The carbonyl carbon in the open-chain form has a predicted chemical shift of around 208 ppm, whereas the corresponding carbon in the cyclic form appears at approximately 92 ppm. unl.edu In dimethyl sulfoxide (B87167) (DMSO) solution, the carbon of the cyclic hemiketal form shows chemical shifts in the range of 99.6–103.4 ppm, while the open-chain form exhibits a chemical shift of 216.5 ppm. unl.edunih.gov

Table 1: ¹H NMR Chemical Shifts for this compound in D₂O

| Protons | Chemical Shift (ppm) |

|---|---|

| Phenyl | 7.10 - 7.80 |

| Methyl (adjacent to C=O) | 2.17 |

Table 2: ¹³C NMR Chemical Shifts for Different Forms of this compound

| Form | Carbon | Solvent | Chemical Shift (ppm) |

|---|---|---|---|

| Open-chain | Carbonyl | Predicted | 208 |

| Cyclic hemiketal | C-O-C | Predicted | 92 |

| Cyclic hemiketal | C-O-C | DMSO | 99.6 - 103.4 |

| Open-chain | Carbonyl | DMSO | 216.5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and study the electronic transitions within the this compound molecule.

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum will exhibit absorption bands corresponding to the vibrations of specific bonds, such as the carbonyl group (C=O), carbon-carbon double bonds (C=C) within the aromatic rings, and carbon-oxygen bonds (C-O).

UV-Vis spectroscopy provides information about the electronic absorption properties of this compound. In a suitable mobile phase, this compound exhibits a characteristic absorbance spectrum with distinct peaks. For example, in a solution of 23% acetonitrile in 100 mM ammonium (B1175870) formate (B1220265) (pH 3.5), absorbance peaks are observed at 271, 281, and 305 nm. nih.gov Another study reports strong absorption peaks at 208 nm and 308 nm, with shoulders around 235 nm and 290 nm. researchgate.net The position and intensity of these absorption bands are influenced by the solvent and the specific conformation of the molecule.

Table 3: UV-Vis Absorption Maxima for this compound

| Wavelength (nm) | Solvent/Mobile Phase |

|---|---|

| 271, 281, 305 | 23% Acetonitrile in 100 mM Ammonium Formate (pH 3.5) |

| 208, 308 | Not Specified |

| ~235 (shoulder) | Not Specified |

| ~290 (shoulder) | Not Specified |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and selective approaches for the detection and quantification of this compound. These techniques are based on the oxidation or reduction of the molecule at an electrode surface.

Various electrochemical sensors have been developed for the determination of this compound. One such sensor utilizes a glassy carbon electrode modified with cadmium sulfide (B99878) quantum dots linked to chitosan (B1678972) and multi-walled carbon nanotubes. nih.govnih.gov This sensor, employing differential pulse-stripping voltammetry, can detect this compound in a linear range of 0.05–80 μM with a low detection limit of 8.5 nM. nih.govnih.gov The enhanced sensitivity is attributed to the increased active surface area provided by the electrode modification. nih.gov

Another approach involves the use of ion-selective electrodes (ISEs). An ISE fabricated with tetradodecylammonium chloride as an ion-exchanger has demonstrated high sensitivity for this compound. scholaris.ca In buffer solution, this sensor achieved a detection limit of 1.25 × 10⁻⁷ M, and in blood, the detection limit was 1.4 × 10⁻⁵ M, with a calibration slope of 58.8 mV/decade. scholaris.cadntb.gov.ua These electrochemical methods provide rapid and efficient means for the analysis of this compound in various samples.

Table 4: Performance of Electrochemical Sensors for this compound Detection

| Sensor Type | Technique | Linear Range | Detection Limit |

|---|---|---|---|

| Modified Glassy Carbon Electrode | Differential Pulse-Stripping Voltammetry | 0.05 - 80 μM | 8.5 nM |

| Ion-Selective Electrode | Potentiometry | Not Specified | 1.25 x 10⁻⁷ M (in buffer) |

| Ion-Selective Electrode | Potentiometry | Not Specified | 1.4 x 10⁻⁵ M (in blood) |

Biochemical and Pharmacological Research Paradigms for Coumazoline

Receptor Subtype Selectivity Profiling in Research Models

Understanding the selectivity of a compound for specific receptor subtypes is fundamental in pharmacological research. Adrenergic receptors are a class of G protein-coupled receptors that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. These receptors are broadly classified into alpha (α) and beta (β) types, with further subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). Receptor subtype selectivity dictates a drug's efficacy, therapeutic applications, and potential side effects.

While specific quantitative data on coumazoline's receptor subtype selectivity (e.g., binding affinities or functional potencies at individual adrenergic receptor subtypes) were not found in the reviewed literature, its classification as an alpha-adrenergic agent suggests an interaction with these receptors. Research into other alpha-adrenergic agonists, such as phenylephrine (B352888) and oxymetazoline (B75379) (primarily α1-selective), and clonidine (B47849) (α2-selective), highlights the importance of precise subtype interactions for pharmacological outcomes nih.govnih.gov. Compounds can exhibit varying degrees of affinity and efficacy across subtypes, influencing their physiological effects, such as smooth muscle contraction (α1) or modulation of neurotransmitter release (α2) nih.govnih.govwikipedia.org. Further studies would be required to precisely map this compound's binding and functional profile across the adrenergic receptor spectrum.

Functional Assays of Alpha-Adrenergic Modulation in Isolated Tissues or Cells

Functional assays are critical for evaluating how a compound interacts with its target receptor and elicits a physiological response. For adrenergic agents, these assays typically involve measuring effects in isolated tissues (e.g., smooth muscle strips, blood vessels) or cultured cells expressing specific adrenergic receptors. Such studies assess parameters like receptor-mediated contraction, relaxation, or signaling pathway activation.

Limited research findings directly related to this compound's functional effects in isolated systems have been reported. One study noted that this compound, developed as a nasal decongestant, induced physiological responses in animal models. When administered intravenously to dogs, it resulted in a marked and prolonged drop in the temperature of the gingival mucosa, suggesting a vasoconstrictive effect ncats.io. In rats, this compound was observed to slow the diffusion of dye on the skin surface, also indicative of vasoconstriction and altered local blood flow ncats.io. Conversely, when tested on isolated guinea pig trachea, this compound did not influence ciliary motility ncats.io. These observations, while not detailed functional assays of specific alpha-adrenergic pathway modulation, provide insights into this compound's potential to affect vascular tone and respiratory tract function.

| Observation | Model System | Effect | Implied Mechanism/Relevance |

| Gingival mucosa temperature | Dogs (intravenous administration) | Marked and prolonged drop | Vasoconstriction, altered local blood flow |

| Dye diffusion on skin | Rats | Slowing of diffusion | Vasoconstriction, reduced capillary permeability |

| Ciliary motility | Isolated guinea pig trachea | No influence | Lack of effect on specific smooth muscle or ciliary function. |

Research on Potential Applications as a Pharmacological Probe

Pharmacological probes are essential tools in biomedical research, defined as well-characterized small molecules that selectively modulate the function of a specific target protein. They are used to elucidate biological pathways, validate drug targets, and understand disease mechanisms promega.deub.edussaa.rutocris.comchemicalprobes.org. By selectively altering a protein's activity, researchers can infer its role in cellular processes.

While this compound was developed as a nasal decongestant, indicating its ability to modulate physiological processes likely through adrenergic mechanisms, there is no specific literature found that describes its use or investigation as a pharmacological probe for studying adrenergic signaling pathways or receptor mechanisms. The development of effective pharmacological probes requires high affinity, selectivity, and well-defined activity profiles to ensure reliable experimental outcomes promega.detocris.com. Further research would be needed to establish this compound's suitability as a probe for specific adrenergic targets.

Comparative Biochemical Studies with Other Adrenergic Agonists

Comparative biochemical studies are vital for positioning a novel compound within the existing pharmacological landscape. Such studies typically involve comparing a compound's binding affinities, functional potencies, efficacy, and selectivity against established agents acting on the same targets. For adrenergic agonists, comparisons are often made with well-characterized compounds like norepinephrine, epinephrine, phenylephrine, oxymetazoline, and clonidine nih.govdrugbank.com.

This compound's development as a vasoconstrictor and nasal decongestant aligns it with the pharmacological class of alpha-adrenergic agonists, which are known to induce vasoconstriction. However, direct comparative biochemical studies specifically contrasting this compound's detailed receptor interaction profiles or functional effects with those of other adrenergic agonists were not identified in the reviewed literature. Understanding how this compound's potency, efficacy, and selectivity compare to established alpha-agonists would be crucial for defining its unique pharmacological niche and potential applications.

Compound List:

this compound

Norepinephrine

Epinephrine

Phenylephrine

Oxymetazoline

Clonidine

Environmental Fate and Degradation Research of Coumazoline

Pathways of Environmental Transformation and Dissipation in Research Settings

There is no specific data available in scientific literature regarding the environmental transformation and dissipation of coumazoline. The following subsections outline the key areas where research would be necessary to ascertain its environmental persistence and breakdown pathways.

Photodegradation Studies

No studies on the photodegradation of this compound were found. Such research would be essential to understand its stability when exposed to sunlight in aquatic environments and on soil surfaces. Key parameters that would need to be investigated include the rate of degradation, the identification of transformation products, and the quantum yield of the photodegradation process.

Hydrolytic Stability Investigations

Information on the hydrolytic stability of this compound is not available. Hydrolysis studies are crucial for determining how the compound breaks down in water at different pH levels and temperatures. The half-life of the compound under various conditions would be a critical endpoint of such investigations. While general information on the hydrolysis of the broader coumarin (B35378) class of compounds exists, this cannot be directly extrapolated to this compound without specific experimental data.

Biodegradation Kinetics and Metabolite Identification in Model Ecosystems

There is a lack of research on the biodegradation of this compound. Studies in model ecosystems, such as water-sediment systems or soil microcosms, would be required to determine the rate and extent of its breakdown by microorganisms. The identification of any resulting metabolites would also be a vital component of assessing its environmental impact. Research on other coumarin derivatives has shown that biodegradation can occur, but the specific pathways and kinetics are highly dependent on the individual compound's structure and the microbial communities present.

Adsorption and Leaching Studies in Soil and Sediment Models

No data from adsorption and leaching studies for this compound could be located. This type of research is fundamental to predicting the mobility of the compound in the environment. Adsorption coefficients (Kd and Koc) determined through standardized laboratory tests would indicate its tendency to bind to soil and sediment particles, which in turn influences its potential for groundwater contamination.

Biotransformation in Non-Target Organisms (excluding mammalian/human)

There is no available information on the biotransformation of this compound in non-target organisms such as fish, invertebrates, or algae. Understanding how this compound is taken up, metabolized, and excreted by wildlife is essential for a complete ecological risk assessment.

Advanced Research Directions and Open Questions for Coumazoline

Exploration of Novel Biological Targets beyond Alpha-Adrenergic Receptors

Coumazoline's interaction with alpha-adrenergic receptors is well-documented, influencing vasoconstriction and nasal decongestion ncats.iodrugbank.com. However, a significant research gap exists in identifying other biological targets that this compound might interact with. Given the structural versatility of the coumarin (B35378) scaffold, which is known to engage with a wide array of enzymes and receptors nih.govnih.govmdpi.com, this compound could potentially exhibit activity against different cellular pathways.

Future research could involve:

Broad-spectrum screening: Employing high-throughput screening (HTS) assays against diverse panels of receptors, enzymes, and ion channels to identify off-target interactions or novel mechanisms of action.

Chemogenomic approaches: Utilizing genetic screening platforms to identify cellular pathways affected by this compound, potentially revealing new therapeutic targets biorxiv.org.

Comparative studies: Investigating this compound's effects in systems where its known alpha-adrenergic activity is blocked or absent, to highlight any independent biological effects.

Currently, specific studies detailing the exploration of novel biological targets for this compound beyond its known alpha-adrenergic activity are not extensively documented in the provided literature.

Development of this compound as a Scaffold for New Chemical Entities

The coumarin nucleus is a privileged scaffold in medicinal chemistry, readily amenable to chemical modifications that can lead to compounds with diverse biological activities nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgeuropa.eu. This inherent versatility makes this compound a potential starting point for the design and synthesis of novel chemical entities (NCEs) with improved or entirely new therapeutic profiles.

Research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives by modifying various positions of its core structure to explore how these changes impact biological activity, selectivity, and pharmacokinetic properties.

Scaffold-Based Drug Design: Utilizing computational tools and rational design strategies to create this compound analogues targeting specific disease pathways, building upon the known activities of other coumarin derivatives nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgeuropa.eu. For instance, coumarin derivatives have shown promise as anticancer agents nih.govgoogleapis.com and possess antithrombotic effects pci.com.

While the coumarin scaffold is well-established for generating NCEs, specific research detailing this compound's direct application as a scaffold for novel drug discovery is limited.

Investigation of Metabolic Pathways in Model Organisms (excluding human)

Understanding the metabolic fate of a compound in various biological systems is crucial for drug development. While this compound's metabolism has not been extensively detailed in non-human model organisms, research on coumarin derivatives, particularly warfarin (B611796), provides a framework for such investigations drugbank.comnih.govcymitquimica.comuni-konstanz.denih.govsci-hub.senih.gov. Xenobiotic metabolism studies in animal models are standard practice for assessing drug absorption, distribution, metabolism, and excretion (ADME) properties uni-konstanz.defrontiersin.org.

Future research should prioritize:

In vivo studies: Administering this compound to preclinical animal models (e.g., rodents) and analyzing its metabolites in biological matrices like urine, feces, and plasma using techniques such as UPLC-QTOF-MS nih.gov.

In vitro studies: Utilizing liver microsomes or hepatocytes from various animal species to identify key enzymes involved in this compound's biotransformation and to assess species-specific metabolic differences uni-konstanz.denih.gov.

Pathway elucidation: Mapping the identified metabolic pathways to understand how this compound is processed, detoxified, and eliminated, which is essential for predicting its behavior in vivo and potential drug-drug interactions uni-konstanz.defrontiersin.orgnih.govmdpi.comnanostring.comejurnal-analiskesehatan.web.id.

Design and Synthesis of Photoaffinity Probes or Fluorescent Conjugates of this compound

Photoaffinity probes and fluorescent conjugates are invaluable tools in chemical biology and drug discovery for target identification, binding site mapping, and visualizing molecular interactions nih.govmdpi.combiorxiv.orgnih.govnih.govupm-inc.comlabmanager.comgoogleapis.comnih.gov. Coumarin derivatives have been successfully employed in the design of such probes due to their inherent fluorescence properties and chemical modifiability nih.govmdpi.comnih.govupm-inc.com.

Potential research directions include:

Synthesis of Photoaffinity Probes: Incorporating photoreactive groups (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin, alkyne) onto the this compound structure to create probes that can covalently label target proteins upon UV irradiation ncats.ioresearchgate.netnih.govnih.govlabmanager.comnih.govmdpi.comhichem.comarchivepp.com.

Development of Fluorescent Conjugates: Synthesizing this compound derivatives linked to fluorophores to enable real-time monitoring of its distribution, cellular uptake, or interaction with biological targets mdpi.comnih.govupm-inc.com.

Application in Target Identification: Using these specialized probes in chemical proteomics studies to identify this compound's binding partners and elucidate its mechanism of action.

Specific research on the design and synthesis of photoaffinity probes or fluorescent conjugates directly derived from this compound is not evident in the provided search data.

Methodological Advancements in this compound Analysis and Characterization

Ensuring the quality, purity, and accurate quantification of pharmaceutical compounds relies on robust analytical methods. While general principles of analytical method development and validation are well-established europa.eupci.comcymitquimica.comupm-inc.comlabmanager.comresearchgate.net, specific advancements tailored for this compound are yet to be widely reported. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or Mass Spectrometry (MS) are commonly used for the analysis of coumarin derivatives uni-konstanz.de.

Future research could focus on:

Developing sensitive and selective analytical assays: Optimizing HPLC, Gas Chromatography (GC), or capillary electrophoresis methods for the precise quantification of this compound and its potential impurities or metabolites.

Advanced characterization techniques: Employing Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry for detailed structural elucidation and confirmation of this compound and its derivatives googleapis.comepo.org.

Method validation: Rigorously validating developed methods according to ICH guidelines to ensure their accuracy, precision, linearity, specificity, and robustness for regulatory submissions and quality control europa.eupci.comupm-inc.comlabmanager.comresearchgate.net.

Specific published advancements in analytical methods or characterization techniques for this compound itself were not found in the provided search results.

Compound List:

this compound

常见问题

Basic Research Questions

Q. What are the key steps for designing a reproducible synthesis protocol for Coumazoline?

- Methodological Answer : Begin by reviewing existing synthetic routes in peer-reviewed journals, prioritizing procedures with detailed characterization data (e.g., NMR, HPLC purity). Cross-reference solvent choices, catalysts, and reaction conditions to identify optimal parameters. For novel syntheses, include control experiments to validate intermediate purity and reaction efficiency. Document all deviations and anomalies, as these may explain yield variations .

- Data Structuring : Tabulate reaction conditions (temperature, time, molar ratios) alongside yields and purity metrics. Use supplementary materials for extensive datasets to avoid overcrowding the main text .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Conduct a systematic review of in vitro/in vivo studies, noting variables such as cell lines, assay protocols (e.g., IC₅₀ determination methods), and dosage ranges. Apply meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and identify confounding factors like solvent effects or batch variability .

- Example : If one study reports this compound as a potent COX-2 inhibitor (IC₅₀ = 50 nM) while another finds no activity, compare assay conditions (e.g., enzyme source, incubation time) to isolate methodological differences .

Q. What are the best practices for characterizing this compound’s physicochemical properties?

- Methodological Answer : Use a tiered approach:

Primary Characterization : NMR, HRMS, and X-ray crystallography for structural confirmation.

Secondary Profiling : Solubility (shake-flask method), logP (HPLC-based), and thermal stability (DSC/TGA).

Advanced Techniques : Solid-state NMR for polymorph identification if crystallization yields ambiguous results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s proposed mechanism of action across studies?

- Methodological Answer : Design orthogonal assays to test competing hypotheses. For example:

- If this compound is hypothesized to target both enzyme X and receptor Y, use knockout models or selective inhibitors to isolate contributions.

- Employ isothermal titration calorimetry (ITC) to directly measure binding affinities, reducing reliance on indirect activity readouts .

- Case Study : A 2024 study combined CRISPR-Cas9 gene editing with proteomic profiling to confirm this compound’s off-target effects on kinase Z .

Q. What strategies are recommended for integrating computational modeling with experimental validation in this compound research?

- Methodological Answer :

Docking Studies : Use multiple software (e.g., AutoDock, Schrödinger) to predict binding poses, cross-validating with mutagenesis data.

MD Simulations : Run >100 ns trajectories to assess protein-ligand stability under physiological conditions.

Experimental Correlates : Validate predictions via SPR (surface plasmon resonance) or microscale thermophoresis (MST) .

- Data Integration : Create a table comparing predicted vs. experimental binding energies, highlighting force field limitations .

Q. How should researchers design a dose-response study to account for this compound’s non-linear pharmacokinetics?

- Methodological Answer :

- Preclinical Phase : Use allometric scaling from animal models (e.g., rat, dog) to estimate human-equivalent doses, adjusting for species-specific metabolic pathways.

- In Vitro-In Vivo Extrapolation (IVIVE) : Incorporate hepatocyte clearance data and plasma protein binding to refine dosing regimens.

- Statistical Modeling : Apply Hill slope equations or Emax models to capture sigmoidal responses, ensuring assays span 3–4 log units for accurate EC₅₀ determination .

Data Analysis & Reporting Guidelines

Q. What frameworks are suitable for synthesizing conflicting toxicity data on this compound?

- Methodological Answer : Adopt the PICOS framework (Population, Intervention, Comparator, Outcome, Study design) to standardize data extraction. Use GRADE criteria to assess evidence quality, downgrading studies with high attrition bias or unblinded designs .

- Example : A 2023 meta-analysis excluded studies lacking vehicle controls, resolving discrepancies in hepatotoxicity reports .

Q. How can researchers ensure ethical rigor in this compound’s in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。